Tunable d-band center of a NiFeMo alloy with enlarged lattice strain enhancing the intrinsic catalytic activity for overall water-splitting†
Nanoscale Pub Date: 2023-02-17 DOI: 10.1039/D2NR07150A
Abstract
Developing efficient bifunctional electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) under alkaline conditions is prospective for reducing energy consumption during water electrolysis. In this work, we successfully synthesized nanocluster structure composites composed of NiFeMo alloys with controllable lattice strain by the electrodeposition method at room temperature. The unique structure of NiFeMo/SSM (stainless steel mesh) facilitates the exposure of abundant active sites and promotes mass transfer and gas exportation. The NiFeMo/SSM electrode exhibits a low overpotential of 86 mV at 10 mA cm−2 for the HER and 318 mV at 50 mA cm−2 for the OER, and the assembled device reveals a low voltage of 1.764 V at 50 mA cm−2. Moreover, both the experimental results and theoretical calculations reveal that the dual doping of Mo and Fe can induce the tunable lattice strain of nickel, which in turn changes the d-band center and electronic interaction of the catalytically active site, and finally enhances the HER and OER catalytic activity. This work may provide more options for the design and preparation of bifunctional catalysts based on non-noble metals.
![Graphical abstract: Tunable d-band center of a NiFeMo alloy with enlarged lattice strain enhancing the intrinsic catalytic activity for overall water-splitting](http://scimg.chem960.com/usr/1/D2NR07150A.jpg)
![Tunable d-band center of a NiFeMo alloy with enlarged lattice strain enhancing the intrinsic catalytic activity for overall water-splitting†](https://scimg.chem960.com/usr/1/D2NR07150A.jpg)
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